molecular formula C37H25ClN2O4 B11055151 3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one

3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one

Cat. No.: B11055151
M. Wt: 597.1 g/mol
InChI Key: ZNODYWNUWQTRKQ-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline in the presence of a base to form the intermediate. This intermediate is then reacted with 4-hydroxy-1-phenyl-2(1H)-quinolinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various substituted quinolines and quinones, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE is unique due to its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C37H25ClN2O4

Molecular Weight

597.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)methyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C37H25ClN2O4/c38-24-21-19-23(20-22-24)31(32-34(41)27-15-7-9-17-29(27)39(36(32)43)25-11-3-1-4-12-25)33-35(42)28-16-8-10-18-30(28)40(37(33)44)26-13-5-2-6-14-26/h1-22,31,41-42H

InChI Key

ZNODYWNUWQTRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(C4=CC=C(C=C4)Cl)C5=C(C6=CC=CC=C6N(C5=O)C7=CC=CC=C7)O)O

Origin of Product

United States

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